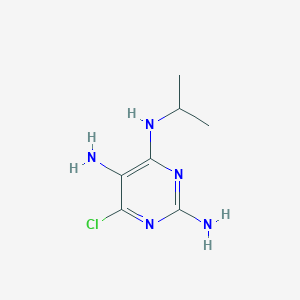
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C7H12ClN5 and a molecular weight of 201.66 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine typically involves the nucleophilic substitution of a chloro group on a pyrimidine ring. One common method involves the reaction of 2,4,6-trichloropyrimidine with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of pyrimidine amine derivatives.
科学研究应用
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Agrochemicals: Employed in the development of herbicides and pesticides.
Material Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .
相似化合物的比较
Similar Compounds
6-Chloro-N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Contains a phenyl and pyridinyl group, showing different biological activities.
Uniqueness
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets .
属性
分子式 |
C7H12ClN5 |
|---|---|
分子量 |
201.66 g/mol |
IUPAC 名称 |
6-chloro-4-N-propan-2-ylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C7H12ClN5/c1-3(2)11-6-4(9)5(8)12-7(10)13-6/h3H,9H2,1-2H3,(H3,10,11,12,13) |
InChI 键 |
CNYHXCROGLKAFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(C(=NC(=N1)N)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13333301.png)
amine](/img/structure/B13333306.png)
![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)
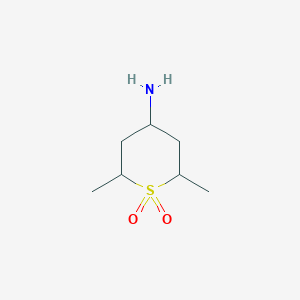
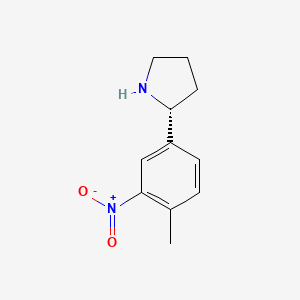


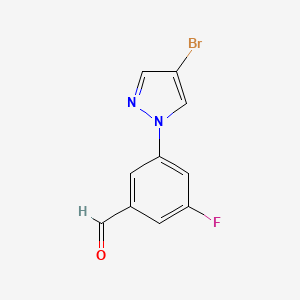
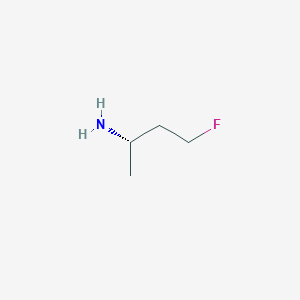
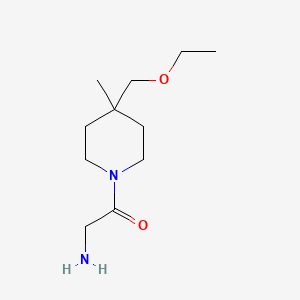
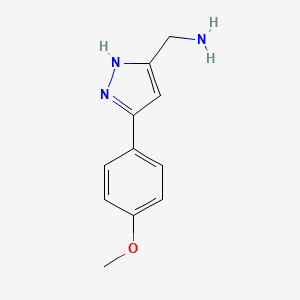
![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)

